molecular formula C7H10N4O3 B14669376 N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide CAS No. 42021-57-8

N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide

Cat. No.: B14669376
CAS No.: 42021-57-8
M. Wt: 198.18 g/mol
InChI Key: KFQNOTVQVRBUGS-YHYXMXQVSA-N
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Description

N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide is a compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide typically involves the nitration of an imidazole derivative followed by subsequent functional group modifications. One common method involves the reaction of 1-methylimidazole with nitric acid to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide involves the interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound targets specific enzymes and pathways involved in cellular respiration and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its ability to generate ROS and target specific cellular pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

42021-57-8

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide

InChI

InChI=1S/C7H10N4O3/c1-3-10(12)5-6-8-4-7(9(6)2)11(13)14/h4-5H,3H2,1-2H3/b10-5-

InChI Key

KFQNOTVQVRBUGS-YHYXMXQVSA-N

Isomeric SMILES

CC/[N+](=C/C1=NC=C(N1C)[N+](=O)[O-])/[O-]

Canonical SMILES

CC[N+](=CC1=NC=C(N1C)[N+](=O)[O-])[O-]

Origin of Product

United States

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